灭草隆

概述

描述

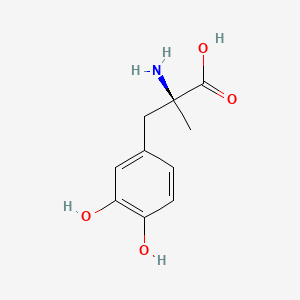

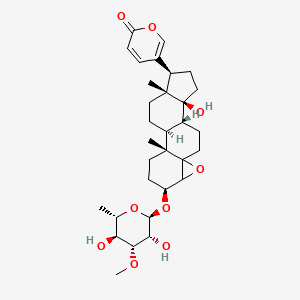

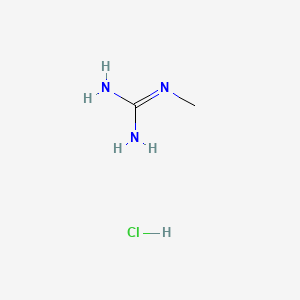

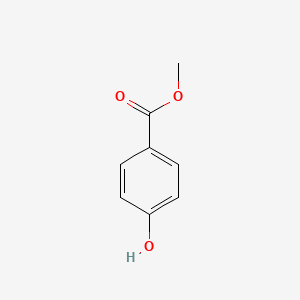

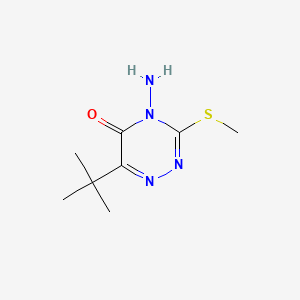

Metribuzin, known by its IUPAC name 3-amino-5-tert-butyl-2-(methylsulfanyl)-1,2,4-triazin-5(4H)-one, is a selective triazine herbicide widely used in agriculture. It is primarily employed to control annual grasses and broadleaf weeds in crops such as soybeans, potatoes, tomatoes, and sugar cane . Metribuzin functions by inhibiting photosynthesis, specifically disrupting photosystem II .

作用机制

Target of Action

Metribuzin is a triazinone herbicide that primarily targets the photosystem II complex in plants . This complex plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants .

Mode of Action

Metribuzin acts by binding to a protein of the photosystem II complex . This binding inhibits photosynthesis, causing a chain of events where plant lipids and proteins are attacked and oxidized by highly reactive free radicals . This results in the loss of chlorophyll and plant pigments, leading to chlorosis (loss of green in the plant), followed by plant cell drying and disintegration .

Biochemical Pathways

The primary biochemical pathway affected by metribuzin is photosynthesis, specifically the photosystem II pathway . The inhibition of this pathway disrupts the plant’s ability to produce energy, leading to the plant’s eventual death . Additionally, pathways related to the defense mechanism in response to harmful foreign material may also contribute to metribuzin tolerance .

Pharmacokinetics

Metribuzin is readily absorbed by plant roots and is then translocated upward to the shoots and beyond through the xylem . Foliar-applied metribuzin is moderately absorbed into the plant, and translocation also occurs upward . Metribuzin is tightly adsorbed to organic matter and is readily leached in sandy and sandy-loam soils .

Result of Action

The result of metribuzin’s action is the inhibition of photosynthesis, leading to the death of the plant . This is observed as a loss of green color in the plant (chlorosis), followed by plant cell drying and disintegration . In crops, the use of metribuzin can lead to improved yield by inhibiting weed growth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of metribuzin. For instance, metribuzin degradation in soil primarily occurs through microbial breakdown .

科学研究应用

Metribuzin has a wide range of applications in scientific research:

生化分析

Biochemical Properties

Metribuzin acts by inhibiting photosynthesis, specifically disrupting photosystem II . This disruption prevents the normal conversion of light energy into chemical energy, thereby inhibiting the growth of weeds .

Cellular Effects

Metribuzin has been found to have significant effects on various types of cells and cellular processes. It is known to influence cell function by disrupting the normal photosynthetic process . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the plant cells .

Molecular Mechanism

The molecular mechanism of Metribuzin involves its binding to the D1 protein in photosystem II, inhibiting the normal function of photosynthesis . This binding disrupts the electron transport chain, preventing the conversion of light energy into chemical energy

Temporal Effects in Laboratory Settings

In laboratory settings, Metribuzin has been observed to have temporal effects on its targets. It has a short half-life in water, which means its effects can decrease over time . Its degradation products can persist in the environment and continue to have effects .

Dosage Effects in Animal Models

While Metribuzin is primarily used as a herbicide, it has been tested in animal models for toxicity. It has been shown to be of low acute toxicity in laboratory animals . The effects of Metribuzin can vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

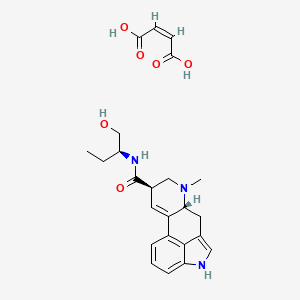

Metribuzin is metabolized in the environment into three major metabolites: diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin . These metabolites have high water solubility, high to very high soil mobility, and low to moderate persistence in soil .

Transport and Distribution

Metribuzin is primarily absorbed by the roots of plants and is then translocated to the shoots . It tends to concentrate in the roots, stems, and leaves . The distribution of Metribuzin within cells and tissues can be influenced by various factors, including the presence of specific transporters or binding proteins .

Subcellular Localization

Given its mode of action, it is likely that Metribuzin and its metabolites are localized to the chloroplasts where photosynthesis occurs

准备方法

Metribuzin is synthesized by reacting one mole of 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)-one with half a mole of dimethyl sulfonate. This reaction occurs at 57°C in the presence of sulfuric acid for about seven hours. The product is then neutralized with soda ash and purified . Industrial production methods often involve similar reaction conditions but on a larger scale to meet agricultural demands .

化学反应分析

Metribuzin undergoes various chemical reactions, including:

Oxidation: Metribuzin can be oxidized to form diketo-metribuzin and desamino-diketo-metribuzin.

Reduction: Reduction reactions can lead to the formation of desamino-metribuzin.

Substitution: Metribuzin can undergo substitution reactions, particularly involving the amino and methylthio groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are diketo-metribuzin, desamino-metribuzin, and desamino-diketo-metribuzin .

相似化合物的比较

Metribuzin is part of the triazine family of herbicides, which includes compounds like atrazine and simazine. Compared to these, metribuzin is unique due to its specific molecular structure, which allows it to be effective both pre- and post-emergence . Other similar compounds include:

Atrazine: Primarily used for pre-emergence weed control in corn and sugarcane.

Simazine: Used for controlling broadleaf weeds and annual grasses in orchards and vineyards.

Metribuzin’s versatility and effectiveness in various crops make it a valuable tool in modern agriculture .

属性

IUPAC Name |

4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFZRUHNHCZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024204 | |

| Record name | Metribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metribuzin is a colorless crystalline solid. Used as an herbicide. (NIOSH, 2022), Colorless, crystalline solid. [herbicide]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless, crystalline solid., Colorless, crystalline solid. [herbicide] | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

132 °C @ 2 Pa | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1 % (NIOSH, 2023), Sol in methanol and ethanol; very slightly soluble in water (1200 ppm)., Soluble in ... glycol ether acetate., In dimethylformamide 1780, cyclohexanone 1000, chloroform 850, acetone 820, methanol 450, dichloromethane 340, benzene 220, n-butanol 150, ethanol 190, toluene 87, xylene 90, n-hexane 1 (all in g/l at 20 °C)., In water, 1.05X10+3 mg/l @ 20 °C, Solubility in water, g/100ml at 0.12 °C:, 0.1% | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.31 (NIOSH, 2023) - Denser than water; will sink, 1.28 @ 20 °C/4 °C, 1.28 g/cm³, 1.31 | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

4e-07 mmHg (NIOSH, 2023), 0.0000004 [mmHg], 4.35X10-7 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C:, 0.0000004 mmHg | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Inhibits photosynthesis | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crytals, White crystalline solid | |

CAS No. |

21087-64-9 | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metribuzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21087-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribuzin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metribuzin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBUZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO836138OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | as-Triazin-5(4H)-one, 4-amino-6-tert-butyl-3-(methylthio)- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XZ2D9FB0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

257 °F (NIOSH, 2023), 126.2 °C, 125 °C, 257 °F | |

| Record name | METRIBUZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRIBUZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METRIBUZIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METRIBUZIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/310 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Metribuzin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0430.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does metribuzin exert its herbicidal activity?

A1: Metribuzin acts by inhibiting photosynthesis in susceptible plants. [, , , ] It specifically targets photosystem II (PSII), disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This disruption leads to the accumulation of reactive oxygen species, causing damage to chloroplasts and ultimately plant death. []

Q2: Are there differences in metribuzin sensitivity between different plant species?

A2: Yes, different plant species exhibit varying levels of sensitivity to metribuzin. This differential sensitivity is attributed to factors such as absorption, translocation, and metabolism rates. For instance, soybean (Glycine max) is known to be relatively tolerant to metribuzin, while hemp sesbania (Sesbania exaltata) is highly susceptible. [] Research suggests that soybean's tolerance is linked to its ability to metabolize metribuzin more rapidly and accumulate less herbicide compared to hemp sesbania. []

Q3: Does temperature influence the effectiveness of metribuzin?

A3: Yes, temperature can significantly affect metribuzin's herbicidal activity. Studies using plant protoplasts have shown that metribuzin exhibits greater inhibition of photosynthesis at higher temperatures. [] For example, in jointed goatgrass (Aegilops cylindrica) and downy brome (Bromus tectorum), the concentration of metribuzin required to inhibit net photosynthesis by 50% (I50) decreased as the temperature increased from 10 to 25°C. []

Q4: What are the primary degradation pathways of metribuzin in soil?

A4: Metribuzin degradation in soil is influenced by various factors, including soil type, microbial activity, and environmental conditions. [, , , , ] The primary degradation pathways involve deamination, demethylation, and diketo ring formation. [, , ] Major metabolites include deaminated metribuzin (DA), diketo metribuzin (DK), and deaminated diketo metribuzin (DADK). [, , , ]

Q5: How does tillage practice affect metribuzin degradation?

A5: Tillage practices can significantly impact metribuzin degradation patterns in soil. [] Studies have shown that higher plant residue conditions in no-tillage (NT) systems can inhibit metribuzin mineralization to carbon dioxide compared to conventional tillage (CT). [] This difference is attributed to altered microbial activity and the presence of plant residues, which can bind to metribuzin and influence its availability for degradation. []

Q6: Does metribuzin pose a risk of leaching to groundwater?

A6: Metribuzin's potential to leach to groundwater is a concern, particularly in sandy soils with high permeability. [, ] The mobility of metribuzin and its metabolites is influenced by factors such as soil type, pH, organic matter content, and rainfall. [, ] Research using lysimeters has shown that metribuzin can leach below the soil profile, with the potential to reach groundwater, especially under excessive rainfall or irrigation. [, , ]

Q7: Has resistance to metribuzin been reported in weed species?

A7: Yes, metribuzin resistance has been reported in several weed species globally. [, , , ] For example, resistant biotypes of goosegrass (Eleusine indica) have been identified in Bermudagrass (Cynodon dactylon) turf. [] These resistant biotypes exhibit significantly reduced sensitivity to metribuzin compared to susceptible biotypes. []

Q8: What are the mechanisms behind metribuzin resistance in weeds?

A8: Metribuzin resistance mechanisms vary across weed species and can be target-site or non-target-site based. [] Target-site resistance often involves mutations in the psbA gene, which encodes the D1 protein of PSII, reducing metribuzin's binding affinity. [] Non-target-site resistance mechanisms can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, and sequestration of the herbicide within plant cells. [, ]

Q9: How long does metribuzin persist in the environment?

A10: The persistence of metribuzin in the environment is variable and influenced by factors such as soil type, temperature, moisture, and microbial activity. [, , ] Studies have reported half-lives ranging from a few weeks to several months. [, , ] Persistence can affect subsequent crop safety and influence the potential for herbicide carryover, impacting the growth of sensitive crops planted in rotation. [, ]

Q10: What strategies can mitigate the environmental impact of metribuzin?

A10: Several strategies can help mitigate the environmental impact of metribuzin:

- Integrated Weed Management: Implementing strategies like crop rotation, cover cropping, and mechanical weed control can reduce reliance on herbicides and minimize selection pressure for herbicide resistance. []

- Precision Application Techniques: Utilizing technologies like GPS-guided spraying and variable-rate application can help optimize herbicide use, reducing potential environmental contamination. []

- Fly Ash Amendment: Amending soil with fly ash has been shown to enhance metribuzin sorption, potentially reducing its leaching and environmental risks. [, ]

Q11: What are potential areas for future research on metribuzin?

A11: Future research on metribuzin could focus on:

- Understanding the genetic basis of metribuzin resistance in a wider range of weed species. This knowledge can help develop effective resistance management strategies. [, ]

- Exploring novel herbicide combinations and formulations to improve weed control efficacy while minimizing resistance development. []

- Developing rapid and sensitive analytical methods for detecting and quantifying metribuzin and its metabolites in environmental samples. []

- Investigating the long-term impacts of metribuzin and its metabolites on soil microbial communities and ecosystem function. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。